2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-methylacetamide
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Overview
Description
2-[4-(2,4-Difluorobenzenesulfonamido)phenyl]-N-methylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group substituted with a difluorobenzenesulfonamide moiety and an acetamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Difluorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of 2,4-difluorobenzenesulfonyl chloride. This intermediate can be reacted with aniline to form 2,4-difluorobenzenesulfonamide, which is then further reacted with methylamine and acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Amines.
Substitution: : Various substituted sulfonamides.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic properties, possibly as an anti-inflammatory or antimicrobial agent.
Industry: : It might be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2-[4-(2,4-Difluorobenzenesulfonamido)phenyl]-N-methylacetamide exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it might inhibit specific enzymes or signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonamide
2,4-Difluorobenzonitrile
2,4-Difluorobenzaldehyde
Uniqueness
2-[4-(2,4-Difluorobenzenulfonamido)phenyl]-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-[(2,4-difluorophenyl)sulfonylamino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-18-15(20)8-10-2-5-12(6-3-10)19-23(21,22)14-7-4-11(16)9-13(14)17/h2-7,9,19H,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGWQHBJMMCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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